5-Isopropylidene-thiazolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-ylidene-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3(2)4-5(8)7-6(9)10-4/h1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWVABKYNPDNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)NC(=O)S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Isopropylidene Thiazolidine 2,4 Dione and Analogues
Traditional Synthetic Routes for Thiazolidine-2,4-dione Core
The foundational step in synthesizing the target compound and its analogues is the creation of the thiazolidine-2,4-dione (TZD) nucleus. This is most commonly achieved through a well-established condensation reaction.
Condensation Reactions for Thiazolidine (B150603) Ring Formation
The most prevalent and traditional method for synthesizing the thiazolidine-2,4-dione core involves the condensation of thiourea (B124793) with chloroacetic acid. semanticscholar.orgijpbs.comrsc.org This reaction is typically performed by refluxing the two reagents in an aqueous medium, often with the addition of a strong acid like concentrated hydrochloric acid to facilitate the reaction. ijpbs.comnih.gov Upon cooling, the product, thiazolidine-2,4-dione, crystallizes from the reaction mixture and can be isolated by filtration. ijpbs.com This method is valued for its simplicity and the availability of the starting materials, yielding the core structure in good yields, often around 78%. nih.govtandfonline.com
Knoevenagel Condensation Approaches for 5-Alkylidene/Arylidene Substitution
With the thiazolidine-2,4-dione core in hand, the crucial 5-substituent is introduced via the Knoevenagel condensation. bohrium.comresearchgate.net This reaction involves the active methylene (B1212753) group at the C5 position of the TZD ring and a carbonyl compound. nih.gov While a vast body of research focuses on the condensation with various aromatic aldehydes to produce 5-arylidene derivatives, the same principle applies to the synthesis of 5-isopropylidene-thiazolidine-2,4-dione, where acetone (B3395972) serves as the ketone substrate. nih.gov The reaction is almost always catalyzed, and the choice of catalyst and conditions significantly impacts the efficiency and outcome.
Catalytic Systems for Knoevenagel Reactions
A wide array of catalytic systems has been developed to promote the Knoevenagel condensation for TZD derivatization, ranging from simple bases to more advanced and environmentally benign options.
Commonly used base catalysts include organic amines like piperidine (B6355638), often in solvents such as ethanol (B145695) or toluene. ijpbs.comnih.govnih.gov Other traditional bases like sodium acetate (B1210297) in acetic acid have also been employed. nih.gov More recently, organocatalysts have gained attention for their efficiency and mild reaction conditions. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as an effective catalyst in an aqueous ethanol medium, offering good to high yields and operational simplicity. jmaterenvironsci.com
In a move towards greener chemistry, biocatalysts such as baker's yeast have been successfully utilized for the condensation of aromatic aldehydes with TZD, providing an eco-friendly alternative. rsc.orgresearchgate.net Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and N-methylurea, have also been employed, acting as both the solvent and the catalyst, thereby simplifying the reaction setup and workup. nih.govfrontiersin.org
Below is a table summarizing various catalytic systems used in these syntheses.
Table 1: Catalytic Systems for Knoevenagel Condensation of Thiazolidine-2,4-dione| Catalyst Type | Specific Catalyst | Solvent(s) | Key Advantages |
|---|---|---|---|
| Organic Base | Piperidine | Ethanol, Toluene | Widely used, effective for many aldehydes. ijpbs.comnih.gov |
| Organic Base | Sodium Acetate | Acetic Acid | Traditional method, readily available. nih.gov |
| Organocatalyst | DABCO | Aqueous Ethanol | Mild conditions, high yields (84-91%), eco-friendly. jmaterenvironsci.com |
| Biocatalyst | Baker's Yeast | Not specified | Environmentally friendly ("green") synthesis. rsc.orgresearchgate.net |
| Inorganic Catalyst | Alum (KAl(SO₄)₂·12H₂O) | Water | Green catalyst, operates in aqueous media. jmaterenvironsci.com |
| Green Solvent/Catalyst | Polyethylene (B3416737) Glycol-300 | PEG-300 | Functions as a safer phase transfer catalyst, recyclable. researchgate.netbohrium.com |
| Green Solvent/Catalyst | Deep Eutectic Solvents | Choline chloride/N-methylurea | Acts as both solvent and catalyst, environmentally benign. nih.govfrontiersin.org |
Reaction Conditions and Yield Optimization
Optimizing reaction conditions is critical for maximizing the yield of 5-substituted TZD derivatives. Factors such as solvent choice, reaction temperature, and reaction time are carefully controlled. For example, using piperidine as a catalyst in ethanol often requires several hours of reflux to achieve good yields (54-70%). nih.gov
The use of DABCO as a catalyst in aqueous ethanol at room temperature can significantly shorten reaction times to under an hour, with yields ranging from 84% to 91%. jmaterenvironsci.com In the absence of a catalyst, the same reaction may take up to 48 minutes and yield only 61%. jmaterenvironsci.com Solvent-free approaches have also been developed. Grinding thiazolidine-2,4-dione with an aldehyde and ammonium (B1175870) acetate can produce the desired product, representing an environmentally friendly, solventless method. jmaterenvironsci.com Similarly, heating the reactants in polyethylene glycol-300 at 100–120°C provides a simple isolation procedure and good yields. jmaterenvironsci.comresearchgate.net
The table below provides examples of reaction conditions and corresponding yields for the synthesis of various 5-benzylidene-thiazolidine-2,4-dione derivatives, illustrating the impact of different methodologies.
Table 2: Reaction Conditions and Yields for Synthesis of 5-Arylidene-Thiazolidine-2,4-diones
| Aldehyde | Catalyst | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| Substituted Benzaldehydes | Piperidine | Ethanol | Reflux, 8-9 h | 54-70% nih.gov |
| 4-Chlorobenzaldehyde | DABCO (10 mol%) | Aqueous Ethanol (1:1) | Room Temp, 15 min | 91% jmaterenvironsci.com |
| 4-Nitrobenzaldehyde | DABCO (10 mol%) | Aqueous Ethanol (1:1) | Room Temp, 12 min | 89% jmaterenvironsci.com |
| Benzaldehyde | Piperidine | Toluene | Reflux, 1 h | 68% ijpbs.com |
| 2,4-Dimethoxybenzaldehyde | Choline chloride/N-methylurea | Deep Eutectic Solvent | 80°C, 30 min | 87.9% nih.gov |
| 3-Fluorobenzaldehyde | Choline chloride/N-methylurea | Deep Eutectic Solvent | 80°C, 180 min | 31.4% nih.gov |
| Various Aromatic Aldehydes | None | Polyethylene Glycol-300 | 100-120°C | Good to excellent researchgate.net |
Multi-Component Reactions for Derivatization
Multi-component reactions (MCRs) offer an efficient pathway for generating molecular diversity and complexity in a single step. For the synthesis of thiazolidinone analogues, one-pot, three-component reactions are particularly useful for creating derivatives with substitutions at multiple positions on the heterocyclic ring. nih.gov A common MCR strategy involves the reaction of a primary amine, an oxo-compound (such as an aldehyde or ketone), and a thiolic agent like thioglycolic acid. nih.gov This approach allows for the simultaneous construction of the thiazolidinone ring and the introduction of substituents at the N-3 and C-2 positions, providing rapid access to a library of novel analogues.
Advanced Synthetic Strategies for Novel this compound Analogues
Beyond traditional methods, several advanced strategies have been developed to improve the synthesis of TZD derivatives, focusing on efficiency, sustainability, and the creation of complex molecular hybrids.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating these reactions. eurekaselect.com The Knoevenagel condensation can be performed under microwave irradiation, often leading to significantly reduced reaction times, cleaner reactions, and improved yields compared to conventional heating. eurekaselect.com
The development of "green" synthetic protocols is a major focus of modern chemistry. As mentioned, the use of biocatalysts, deep eutectic solvents, and water as a reaction medium falls under this category. jmaterenvironsci.comnih.gov These methods reduce or eliminate the need for volatile and toxic organic solvents, aligning with the principles of sustainable chemistry.
Furthermore, advanced strategies are employed to synthesize novel TZD-based molecular hybrids, where the 5-ylidene-thiazolidine-2,4-dione scaffold is combined with other pharmacologically active moieties. For example, TZD can be linked to benzothiazole (B30560) or quinazolinone structures to create complex hybrids. ijpbs.comnih.govresearchgate.net These syntheses often involve multi-step sequences, starting with the standard Knoevenagel condensation to form the 5-arylidene TZD, followed by N-alkylation or other coupling reactions to attach the second heterocyclic system. ijpbs.comnih.gov Such strategies are crucial for exploring new chemical space and developing novel analogues with tailored properties.
Green Chemistry Principles in Synthesis
The synthesis of this compound and its analogues traditionally involves the Knoevenagel condensation of thiazolidine-2,4-dione with acetone or other carbonyl compounds. In recent years, a significant shift towards environmentally benign synthetic protocols has been observed, aligning with the principles of green chemistry. These methods aim to reduce or eliminate the use and generation of hazardous substances by employing safer solvents, reusable catalysts, and energy-efficient reaction conditions.
One prominent green approach is the use of deep eutectic solvents (DESs) as both catalysts and reaction media. researchgate.netopenacessjournal.com These biodegradable and low-volatility solvents have been successfully employed in the synthesis of various 5-arylidene-thiazolidine-2,4-diones, often leading to high yields and simplified purification processes. researchgate.netopenacessjournal.com For instance, a choline chloride-based DES has been shown to be effective for the Knoevenagel condensation, offering a recyclable and environmentally friendly alternative to conventional organic solvents. researchgate.net
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for the rapid and efficient synthesis of these compounds. researchgate.netnih.gov Microwave irradiation can significantly reduce reaction times from hours to minutes and often improves product yields. Solvent-free microwave-assisted methods, in particular, represent a highly eco-friendly approach by eliminating the need for volatile organic compounds (VOCs). nih.gov
Furthermore, the use of ultrasound irradiation has been explored as another energy-efficient method to promote the synthesis of thiazolidine-2,4-dione derivatives. ijpbs.comsemanticscholar.org Sonication can enhance reaction rates and yields, often under milder conditions than traditional heating.
The development of heterogeneous and reusable catalysts is another key aspect of green synthesis in this area. Catalysts such as L-tyrosine in aqueous media, and solid-supported catalysts have been successfully utilized for the Knoevenagel condensation, allowing for easy separation and recycling of the catalyst, thereby minimizing waste.
While specific green synthesis protocols for this compound are less commonly reported than for its arylidene analogues, the principles and methodologies described above are directly applicable. The Knoevenagel condensation of acetone with thiazolidine-2,4-dione under these green conditions is a logical and promising route for its sustainable production.
| Green Chemistry Approach | Key Features | Example Application | Reference |
|---|---|---|---|
| Deep Eutectic Solvents (DESs) | Biodegradable, low volatility, recyclable, act as both solvent and catalyst. | Synthesis of 5-arylidene-thiazolidine-2,4-diones using a choline chloride-based DES. | researchgate.netopenacessjournal.com |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for solvent-free conditions. | Rapid synthesis of 5-benzylidene-thiazolidine-2,4-diones. | researchgate.netnih.gov |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions. | Efficient synthesis of pyrazolyl-thiazolidinediones. | ijpbs.comsemanticscholar.org |
| Reusable Catalysts | Easy separation and recycling, reduced waste. | Knoevenagel condensation using L-tyrosine in water. |
Functionalization at Other Positions of the Thiazolidine Core
The versatility of the thiazolidine-2,4-dione scaffold lies in its potential for functionalization at multiple positions, allowing for the fine-tuning of its physicochemical and biological properties. While the C5 position is the most commonly modified site, functionalization at other positions of the thiazolidine core opens up avenues for creating a diverse range of analogues. The primary sites for modification are the nitrogen atom at position 3 (N3) and the carbonyl groups at positions 2 (C2) and 4 (C4).
The N3 position of the thiazolidine-2,4-dione ring is readily functionalized due to the presence of an acidic proton. Common modifications include N-alkylation and N-acylation. These reactions are typically carried out in the presence of a base to deprotonate the nitrogen, followed by reaction with an appropriate electrophile such as an alkyl halide or an acyl chloride. This allows for the introduction of a wide variety of substituents, including alkyl chains, aryl groups, and heterocyclic moieties, significantly expanding the chemical space of the resulting analogues.
Functionalization of the carbonyl groups at the C2 and C4 positions is more challenging but offers unique opportunities for structural diversification. One notable transformation is the selective conversion of the C2-carbonyl group into a thiocarbonyl group, leading to the formation of 2-thioxo-thiazolidin-4-one derivatives, also known as rhodanines. This can be achieved through various thionation reagents. This modification dramatically alters the electronic properties of the ring and has been shown to be important for the biological activity of certain compounds. While less common, the C4-carbonyl can also be targeted for modification.
| Position | Type of Functionalization | Common Reagents/Conditions | Resulting Structures | Reference |
|---|---|---|---|---|
| C5 | Knoevenagel Condensation | Aldehydes or ketones, base or acid catalyst. | 5-Alkylidene or 5-arylidene derivatives. | nih.gov |
| N3 | N-Alkylation / N-Acylation | Base (e.g., K2CO3, NaH), alkyl/acyl halides. | N-Substituted derivatives. | nih.gov |
| C2 | Thionation | Lawesson's reagent, P4S10. | 2-Thioxo-thiazolidin-4-ones (Rhodanines). | nih.gov |
Mechanistic Elucidation of 5 Isopropylidene Thiazolidine 2,4 Dione Action
Molecular Target Identification and Validation
These targets include:
Peroxisome Proliferator-Activated Receptor-γ (PPARγ): A primary target for many TZD derivatives, particularly in the context of diabetes. nih.gov Activation of this nuclear receptor is a key mechanism for the antidiabetic effects of glitazones. nih.gov However, 5-ene derivatives are generally considered to be less potent activators of PPARs compared to their saturated counterparts. nih.gov
Protein Kinases: Certain derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. Novel benzylidene-thiazolidine-2,4-diones have been shown to inhibit Pim protein kinases, which are implicated in the progression of leukemia and prostate cancer. psu.edu Other derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.govplos.org
Enzymes in Pathogen Metabolism: The TZD scaffold has been explored for antimicrobial applications. Targets in this area include Pteridine Reductase 1 (PTR1) in Leishmania major, an enzyme essential for the parasite's survival. nih.govnih.gov Additionally, enzymes like UDP-galactopyranose mutase (UGM), involved in the cell wall synthesis of pathogens such as Mycobacterium tuberculosis, have been identified as targets. nih.gov
Other Enzymes: Various other enzymes have been identified as targets for TZD derivatives, including aldose reductase (implicated in diabetic complications), protein tyrosine phosphatase 1B (PTP1B, a target for diabetes and obesity), and α-amylase. mdpi.comijpbs.comrsc.org
A summary of identified molecular targets for the broader 5-ene-thiazolidine-2,4-dione class is presented below.
| Target Class | Specific Target | Associated Disease/Process |
| Nuclear Receptor | PPARγ | Diabetes, Inflammation |
| Protein Kinase | Pim Kinases | Leukemia, Prostate Cancer |
| Protein Kinase | VEGFR-2 | Cancer (Angiogenesis) |
| Parasitic Enzyme | Pteridine Reductase 1 (PTR1) | Leishmaniasis |
| Bacterial Enzyme | UDP-galactopyranose mutase (UGM) | Tuberculosis |
| Metabolic Enzyme | Aldose Reductase (ALR) | Diabetic Complications |
| Metabolic Enzyme | Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity |
| Digestive Enzyme | α-Amylase | Diabetes |
Ligand-Receptor Interaction Analysis
Understanding the specific interactions between a ligand and its receptor is fundamental to elucidating its mechanism of action. For the 5-ene-thiazolidine-2,4-dione class, computational methods such as molecular docking and molecular dynamics simulations have been instrumental in predicting binding modes and identifying key amino acid residues involved in the interaction.
While a specific ligand-receptor analysis for 5-Isopropylidene-thiazolidine-2,4-dione is not available, studies on analogous compounds provide a clear picture of how this scaffold interacts with target proteins. These interactions are typically a combination of hydrogen bonds and hydrophobic contacts.
For example, in the inhibition of VEGFR-2, the thiazolidine-2,4-dione moiety of one derivative was found to be accommodated in a linker region, forming multiple hydrophobic interactions with residues like Val916, Val848, and Phe1047. plos.org The carbonyl groups of the TZD ring and other functionalities on the molecule are often involved in forming crucial hydrogen bonds with residues in the active site, such as Glu885 and Asp1046 in the DFG motif of VEGFR-2. plos.org Similarly, a TZD-based inhibitor of Leishmania major PTR1 was predicted to form hydrogen bonds with Ser-111 and Leu-66. nih.gov
The table below summarizes key interactions reported for various 5-ene-TZD derivatives with their respective protein targets.
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |
| 5-Benzylidene-TZD Derivatives | VEGFR-2 | Glu885, Asp1046 | Hydrogen Bonding |
| 5-Benzylidene-TZD Derivatives | VEGFR-2 | Val916, Val848, Phe1047 | Hydrophobic |
| 5-(hydroxyphenylmethylidene)-TZDs | Pteridine Reductase 1 (PTR1) | Ser-111, Leu-66 | Hydrogen Bonding |
| (E)-5-(thiophen-2-ylmethylene) TZD Derivatives | PPARγ | Not Specified | High Binding Affinity |
Cellular Pathway Modulation
The interaction of 5-ene-thiazolidine-2,4-diones with their molecular targets initiates cascades of downstream events, leading to the modulation of critical cellular pathways. The primary outcomes observed are the induction of cell cycle arrest and apoptosis, particularly in cancer cells.
Cell Cycle Arrest: Various derivatives have been shown to halt cell proliferation by arresting the cell cycle at different phases. Some novel benzylidene-thiazolidine-2,4-diones induce a G1-S phase arrest in prostate cancer and leukemia cells. psu.edu This arrest is associated with the inhibition of cyclin-dependent kinase 2 (CDK2) activity and the subsequent nuclear translocation of the CDK inhibitor p27Kip1. psu.edu Other related compounds have been observed to cause cell accumulation in the G2/M phase. nih.gov In studies on VEGFR-2 inhibitors, a potent TZD derivative was found to induce cell cycle arrest at the S phase in MCF-7 breast cancer cells. nih.gov
Apoptosis Induction: Beyond halting proliferation, many TZD derivatives actively promote programmed cell death. This apoptotic effect can be triggered through various mechanisms. For instance, some 5-ene-TZDs are reported to inhibit key signaling pathways required for cell survival, such as the Raf/MEK/ERK and PI3K/Akt cascades. mdpi.com In other cases, the induction of apoptosis is more direct. One potent anti-cancer TZD derivative was shown to significantly reduce the gene expression of anti-apoptotic proteins like Bcl2 and Survivin in Caco-2 colon cancer cells. plos.org A closely related compound, 5-Isopropylidene-3-ethyl rhodanine (B49660), has been specifically shown to induce growth inhibition followed by apoptosis in leukemia cells. nih.gov
The table below summarizes the observed effects of 5-ene-TZD derivatives on cellular processes.
| Cellular Process | Specific Effect | Modulated Pathway/Molecule | Cell Line(s) |
| Cell Cycle | G1-S Arrest | Inhibition of CDK2, Nuclear translocation of p27Kip1 | PC3, DU145 (Prostate); MV4;11, K562 (Leukemia) |
| Cell Cycle | S Phase Arrest | VEGFR-2 Inhibition | MCF-7 (Breast) |
| Cell Cycle | G2/M Arrest | Not Specified | Leukemia cells |
| Apoptosis | Induction | Inhibition of Raf/MEK/ERK and PI3K/Akt pathways | General (Anticancer) |
| Apoptosis | Induction | Down-regulation of Bcl2 and Survivin | Caco-2 (Colon) |
Structure-Based Mechanistic Insights
The chemical structure of this compound and its analogs is central to their biological activity. The key structural feature is the "5-ene" moiety, which refers to the exocyclic double bond at the C5 position of the thiazolidinone ring. nih.gov
This C5-substituent has a crucial impact on the molecule's pharmacological profile. nih.gov The double bond creates a planar configuration that influences how the molecule fits into the binding pockets of target proteins. Furthermore, the carbon-carbon double bond is an electron-rich system that can participate in various non-covalent interactions. More significantly, the electrophilic nature of this moiety may allow for covalent Michael addition reactions with nucleophilic residues (such as cysteine) in the active sites of some target proteins, leading to irreversible inhibition. researchgate.net
Structural studies, including X-ray crystallography on related 5-arylidene derivatives, have confirmed the Z-isomerism of the exocyclic double bond, which is the thermodynamically favored configuration. mdpi.com This stereochemistry is critical for defining the precise three-dimensional shape of the molecule and its subsequent interaction with biological targets.
Enzyme Kinetic Analysis
Enzyme kinetic studies are essential for quantifying the potency of an inhibitor and determining its mode of action (e.g., competitive, non-competitive, uncompetitive, or mixed). For the 5-ene-thiazolidine-2,4-dione class, such analyses have been performed on several derivatives against various enzyme targets, although specific data for this compound is not currently available in the literature.
These studies typically involve measuring the initial reaction rates of the target enzyme at various substrate and inhibitor concentrations to determine key parameters.
IC₅₀ Value: This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a common measure of inhibitor potency. For example, a novel 5-benzylidenethiazolidine-2,4-dione derivative showed an IC₅₀ of 0.079 µM against VEGFR-2. nih.gov
Mode of Inhibition: By analyzing data using methods like Lineweaver-Burk plots, the mechanism of inhibition can be determined. For instance, a study on a 5-(hydroxyphenylmethylidene)-thiazolidine-2,4-dione derivative as an inhibitor of Leishmania major PTR1 revealed a noncompetitive mode of inhibition, indicating that the inhibitor binds to a site on the enzyme distinct from the substrate-binding site. nih.gov
The following table presents a summary of enzyme kinetic data for representative compounds from the 5-ene-thiazolidine-2,4-dione class.
| Compound Derivative | Target Enzyme | IC₅₀ Value | Mode of Inhibition |
| (Z)-5-(2,4-dichlorobenzylidene)-TZD derivative | VEGFR-2 | 0.079 µM | Not Reported |
| 5-(hydroxyphenylmethylidene)-TZD derivative (2d) | L. major Pteridine Reductase 1 (PTR1) | 44.67 ± 1.74 μM | Noncompetitive |
| 5-(bromobenzylidene)-TZD derivative | Protein Tyrosine Phosphatase 1B (PTP1B) | 8.34 µM | Not Reported |
| (E)-5(4-aminobenzylidene)-TZD derivatives | Aldose Reductase (ALR) | 38-69% inhibition at 10 µg/mL | Not Reported |
Structure Activity Relationship Sar Studies of 5 Isopropylidene Thiazolidine 2,4 Dione Derivatives
Impact of Isopropylidene Moiety on Biological Activity
Research on related 5-ene-4-thiazolidinones has shown that the C5-unsaturated analogues can have varied effects on receptor activation. nih.gov For instance, while many TZD derivatives are known for their role as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), the introduction of an exocyclic double bond at the C5 position may alter this activity. nih.gov The specific impact of the isopropylidene group, in comparison to other 5-ylidene substituents, is a key area of investigation for optimizing the therapeutic index of these compounds.
Influence of Substituents at Position 5 on Efficacy and Potency
Substitutions at the 5-position of the thiazolidine-2,4-dione nucleus are a cornerstone of SAR studies, profoundly affecting the efficacy and potency of the resulting compounds. The introduction of various aryl or alkylidene groups at this position can lead to a wide spectrum of pharmacological activities. nih.gov
In the context of 5-arylidene-thiazolidine-2,4-dione derivatives, the nature and position of substituents on the aromatic ring are critical. scielo.br Electron-withdrawing groups, such as nitro (NO2), chloro (Cl), fluoro (F), and bromo (Br), have been shown to enhance the antimicrobial activity of these compounds. scielo.br This is often attributed to an increase in the lipophilic character of the molecule, facilitating its passage through microbial cell membranes. scielo.br
A study on 5-arylidene-2,4-thiazolidinediones as aldose reductase inhibitors highlighted that the introduction of an additional aromatic ring or a hydrogen-bond donor group on the 5-benzylidene ring enhanced inhibitory potency. nih.gov This underscores the importance of the steric and electronic properties of the substituent at position 5 in dictating the interaction with the target enzyme's active site. nih.gov
The following table summarizes the impact of various substituents at the 5-position on the biological activity of thiazolidinedione derivatives, based on findings from related compounds.
| Substituent at Position 5 | Observed Biological Activity | Reference Compound Class |
| Arylidene with electron-withdrawing groups (e.g., NO2, Cl) | Enhanced antimicrobial activity | 5-Arylidene-thiazolidine-2,4-diones |
| Arylidene with additional aromatic ring | Enhanced aldose reductase inhibition | 5-Arylidene-2,4-thiazolidinediones |
| Arylidene with H-bond donor group | Enhanced aldose reductase inhibition | 5-Arylidene-2,4-thiazolidinediones |
Role of Substituents on Nitrogen at Position 3
Modification at the N-3 position of the thiazolidine-2,4-dione ring is another critical determinant of biological activity. The introduction of different functional groups at this position can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.
For instance, the presence of a carboxylic acid residue at the N-3 position has been shown to be an important, though not essential, structural feature for high levels of aldose reductase inhibition in 5-arylidene-2,4-thiazolidinediones. nih.gov The length of this carboxylic acid chain is also crucial, with acetic acid derivatives often being the most effective inhibitors. nih.gov Furthermore, N-3 modification in 5-ene-4-thiazolidinones can lead to a significant increase in antimicrobial activity. nih.gov
Substitutions at the N-3 position can also influence the compound's toxicity profile. The introduction of a carboxylic acid group at this position has been associated with a decrease in the hepatotoxicity of certain TZD analogues. nih.gov
The table below illustrates the effect of N-3 substituents on the activity of thiazolidinedione derivatives.
| Substituent at Position 3 | Observed Effect | Reference Compound Class |
| Carboxylic acid (acetic acid) | Enhanced aldose reductase inhibition | 5-Arylidene-2,4-thiazolidinediones |
| Various modifying groups | Increased antimicrobial activity | 5-Ene-4-thiazolidinones |
| Carboxylic acid | Decreased hepatotoxicity | 5-Arylidene-thiazolidine-2,4-dione-3-acetic acids |
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of 5-isopropylidene-thiazolidine-2,4-dione derivatives is a key factor in their biological activity. The presence of the exocyclic double bond at the 5-position introduces a degree of planarity to the molecule. X-ray analysis of a related compound, 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione, confirmed a Z configuration of the arylidene group. mdpi.com The formation of 5-Z-arylidene derivatives is typical for the Knoevenagel condensation of 4-thiazolidinones with aromatic aldehydes. mdpi.com
The dihedral angles between the planes of the thiazolidin-2,4-dione ring and any substituent groups are important for receptor binding. mdpi.com Rotations around single bonds can lead to different conformers with varying biological activities. For some 5-substituted derivatives, the stereochemistry at the C5 position is crucial. For example, the (R)-enantiomer of a 5-substituted oxazolidinedione derivative showed significantly more potent glucose-lowering activity than its (S)-enantiomer. nih.govscilit.com This highlights the importance of stereochemical considerations in the design of potent and selective therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a valuable computational tool for understanding the relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For thiazolidine-2,4-dione derivatives, QSAR studies have been employed to identify the key physicochemical properties that govern their therapeutic effects. nih.gov
A QSAR study on a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors successfully constructed a model with a high correlation coefficient, indicating its predictive power. mdpi.com Such models can help in the design of new inhibitors with improved activity. mdpi.com These studies often utilize various molecular descriptors, including thermodynamic, structural, topological, and charge-dependent parameters, to build a mathematical equation that predicts biological activity. nih.gov
The following table provides an overview of descriptors often used in QSAR studies of thiazolidinedione derivatives.
| Descriptor Type | Examples |
| Thermodynamic | Heat of formation, Gibbs free energy |
| Structural | Molecular weight, Molar refractivity |
| Topological | Connectivity indices, Shape indices |
| Charge-dependent | Dipole moment, Partial atomic charges |
Pharmacophore Modeling and Ligand Design
Pharmacophore modeling is a crucial aspect of rational drug design, focusing on the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For thiazolidine-2,4-dione derivatives, pharmacophore models have been developed to guide the design of new ligands with specific therapeutic targets. researchgate.net
A pharmacophore model for isothiazolidinedione derivatives as PTP1B inhibitors identified a six-point model consisting of four aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor as key features. monash.eduresearchgate.net This model was then used to derive a predictive 3D-QSAR model. monash.eduresearchgate.net
The design of novel thiazolidine-2,4-dione hybrids often involves a ligand-based drug design strategy, incorporating pharmacophoric features of known inhibitors. nih.gov For instance, in the design of potential VEGFR-2 inhibitors, the thiazolidine-2,4-dione moiety was considered for its ability to form hydrogen bonds with the target receptor. nih.gov The many hydrogen bond acceptor atoms in the thiazolidine-2,4-dione moiety provide a good opportunity for efficient binding to the targeted receptor. nih.gov
Computational and Theoretical Investigations of 5 Isopropylidene Thiazolidine 2,4 Dione
Molecular Docking Simulations for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For thiazolidine-2,4-dione derivatives, this is crucial for understanding their potential as therapeutic agents by predicting the binding affinity and interaction mode with a target protein.
Protein-Ligand Interaction Analysis (e.g., PPAR-γ, α-Amylase, α-Glucosidase, EGFR, ORF2)Studies on various 5-substituted-thiazolidine-2,4-diones have shown that the core structure is a versatile scaffold for interacting with numerous biological targets.biointerfaceresearch.combohrium.com
PPAR-γ: Peroxisome proliferator-activated receptor-gamma is a key target for antidiabetic drugs. Docking studies on related thiazolidinediones reveal that the acidic thiazolidine-2,4-dione ring is essential for forming hydrogen bonds with key amino acid residues like Histidine and Tyrosine in the receptor's active site. nih.gov
α-Amylase and α-Glucosidase: These enzymes are targets for controlling post-meal hyperglycemia. For related compounds, docking simulations have identified key interactions, such as hydrogen bonds and hydrophobic interactions, within the active sites of these enzymes, explaining their inhibitory potential.
EGFR and VEGFR-2: Epidermal Growth Factor Receptor and Vascular Endothelial Growth Factor Receptor-2 are important targets in cancer therapy. Computational studies on similar scaffolds show that the thiazolidine-2,4-dione moiety can occupy the ATP-binding pocket of these kinases, forming crucial hydrogen bonds with hinge region residues like Cysteine. nih.govresearchgate.net
ORF2: For other thiazolidinedione derivatives, in silico investigations have suggested the ORF2 enzyme as a potential target, although specific interaction data for the 5-isopropylidene variant is unavailable. biointerfaceresearch.com
A hypothetical docking study for 5-Isopropylidene-thiazolidine-2,4-dione would involve preparing its 3D structure and docking it into the crystal structures of these target proteins to calculate binding energies and visualize interactions.
Quantum Chemical Calculations
Quantum chemical calculations are used to investigate the electronic structure, reactivity, and other molecular properties. Density Functional Theory (DFT) is a commonly employed method for these analyses. bohrium.commdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. After an initial docking pose is determined, MD simulations can assess the stability of the protein-ligand complex. For thiazolidine-2,4-dione derivatives targeting proteins like PPAR-γ or VEGFR-2, MD simulations are run for extended periods (e.g., 100-150 nanoseconds) to confirm that the binding pose is stable and that key interactions are maintained. nih.govnih.gov This provides a more dynamic and realistic view of the binding event than static docking alone. Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) helps to quantify the stability of the complex. nih.gov
While these computational methods are powerfully predictive, the absence of specific published data for this compound means that its precise interaction patterns and electronic properties remain to be experimentally or computationally verified.
In Silico ADME Prediction (Excluding Specific Clinical Bioavailability)
No specific data from in silico ADME prediction studies for this compound was found in the available literature.
Prediction of Activity Spectra for Substances (PASS) Analysis
No specific data from PASS analysis studies for this compound was found in the available literature.
Future Directions and Research Gaps
Exploration of Novel Biological Targets for 5-Isopropylidene-thiazolidine-2,4-dione
While the primary and most well-known target for many TZD derivatives is the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which mediates their insulin-sensitizing effects, the TZD scaffold is recognized as a versatile pharmacophore capable of interacting with a diverse range of biological targets. nih.govnih.govmdpi.com Future research should extend beyond PPARγ to identify and validate novel targets for this compound, which could unlock its potential in treating other pathological conditions.
One promising area is oncology. TZD analogues have been shown to inhibit tumor angiogenesis, alter the cell cycle, and induce apoptosis by targeting key regulators such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.netrsc.orgnih.gov Furthermore, a closely related compound, 5-Isopropylidene-3-ethyl rhodanine (B49660), has been demonstrated to induce growth inhibition and apoptosis in leukemia cells, suggesting that apoptosis-related pathways are a critical avenue for investigation. nih.gov
Other potential targets that have been identified for various TZD derivatives include enzymes implicated in diabetic complications, such as Aldose Reductase (ALR2) and Protein Tyrosine Phosphatase 1B (PTP1B). nih.govijpsjournal.comnih.gov Additionally, some derivatives have shown activity as inhibitors of glucose transporters (GLUTs) or as modulators of AMPA receptors, indicating potential applications in cancer and neurological disorders, respectively. ijpsjournal.comnih.gov Systematic screening of this compound against a panel of these and other targets could reveal unique inhibitory profiles, paving the way for new therapeutic indications.
Table 1: Potential Novel Biological Targets for Thiazolidine-2,4-dione Derivatives
| Target Class | Specific Target Example | Associated Disease Area |
| Receptor Tyrosine Kinase | VEGFR-2 | Cancer (Angiogenesis) |
| Apoptosis-Related Proteins | Caspases, Bcl-2 family | Cancer |
| Metabolic Enzymes | Aldose Reductase (ALR2) | Diabetic Complications |
| Protein Phosphatases | Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity |
| Glucose Transporters | GLUT1 | Cancer |
| Bacterial Enzymes | Arylamine N-acetyltransferases (NATs) | Bacterial Infections |
Development of Advanced Synthetic Methodologies
The synthesis of 5-substituted TZD derivatives is commonly achieved via the Knoevenagel condensation of the core TZD ring with an appropriate aldehyde or ketone. nih.govscielo.br For this compound, this would involve a reaction with acetone (B3395972). While effective, traditional methods often require long reaction times and harsh conditions. Future research should focus on developing more advanced, efficient, and environmentally friendly synthetic protocols.
Modern synthetic techniques offer significant advantages. Microwave-assisted organic synthesis, for instance, has been successfully applied to produce TZD derivatives, often resulting in dramatically reduced reaction times and increased yields. nih.govmdpi.com Similarly, the use of ultrasound has been reported for the synthesis of the TZD core, demonstrating another energy-efficient alternative. rsc.org
Furthermore, the development of one-pot, multi-component reaction protocols stands as a key area for advancement. Such strategies, which combine multiple synthetic steps into a single procedure without isolating intermediates, improve efficiency and reduce waste. nih.gov Applying these advanced methodologies to the synthesis of this compound and its next-generation analogues will be crucial for creating compound libraries for biological screening and accelerating the drug discovery process.
Table 2: Comparison of Synthetic Methodologies for Thiazolidine-2,4-diones
| Methodology | Key Features | Advantages |
| Conventional Heating | Refluxing in solvents (e.g., ethanol (B145695), toluene) with a base catalyst (e.g., piperidine). nih.gov | Well-established, simple setup. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. mdpi.com | Rapid heating, shorter reaction times, often higher yields, fewer side products. mdpi.com |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote the reaction. rsc.org | Enhanced reaction rates, improved yields. |
| One-Pot Protocols | Multiple reaction steps are performed in a single reaction vessel. nih.gov | Increased efficiency, reduced waste, saves time and resources. |
Integration of Multi-Omics Data in Activity Profiling
To gain a comprehensive understanding of the biological effects of this compound, future studies must move beyond single-target assays and embrace a systems-level approach. The integration of multi-omics data—including toxicoproteomics (the study of proteins) and toxicometabolomics (the study of metabolites)—offers a powerful method for creating a detailed activity profile of the compound. dntb.gov.uanih.gov
Studies on other TZD compounds have demonstrated the utility of this approach in uncovering mechanisms of toxicity. For example, integrated analysis of proteomics and metabolomics data has revealed that some TZDs induce cardiotoxicity by causing a distinct metabolic shift in cardiac cells away from fatty acid oxidation and towards anaerobic glycolysis. dntb.gov.ua These studies also identified significant disruption in the glutathione (B108866) system, indicating an imbalanced redox state. dntb.gov.ua
Applying a similar multi-omics strategy to this compound would provide unbiased, system-wide insights into its mechanism of action, off-target effects, and potential toxicity. This approach can identify novel biomarkers of efficacy or toxicity and reveal the compound's impact on cellular metabolism and protein expression networks, guiding further development and optimization. nih.gov
Elucidation of Broader Biological Networks Affected by the Compound
The data generated from multi-omics profiling directly enables the elucidation of the broader biological networks affected by this compound. As many TZDs act on nuclear receptors like PPARγ, their effects are inherently widespread, involving the altered transcription of numerous genes that control glucose and lipid metabolism, as well as inflammatory responses. tg.org.aumdpi.comnih.gov
Future research should aim to map these complex interactions to understand how the compound's effect on a primary target propagates through interconnected cellular pathways. This network-level perspective is essential for explaining the full spectrum of a compound's pharmacological effects, including both its therapeutic benefits and potential adverse reactions. For instance, understanding how a TZD derivative influences the interplay between metabolic and inflammatory signaling networks could clarify its role in diseases where these processes are linked, such as diabetes and atherosclerosis. mdpi.com Elucidating these broader network effects will provide a more holistic understanding of the compound's biology, which is critical for predicting its clinical performance.
Computational Design of Next-Generation Analogues with Tuned Selectivity
Computational chemistry and in silico modeling are indispensable tools for modern drug discovery and will be pivotal in designing the next generation of analogues based on the this compound scaffold. mdpi.com These methods allow for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles.
Molecular docking simulations can be used to predict the binding orientation and affinity of designed analogues against various protein targets, such as PPARγ, VEGFR-2, or aldose reductase. mdpi.comnih.govijpsjournal.com This allows researchers to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis. By analyzing the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—between the compound and its target, the structure can be systematically modified to enhance binding. ijpsjournal.comnih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. researchgate.net These models help identify the key chemical properties that govern a compound's potency and can guide the design of new derivatives with tuned selectivity, aiming to maximize activity against a desired therapeutic target while minimizing interactions with off-targets that could cause adverse effects. nih.govscielo.br
Q & A
Q. What are the established synthetic routes for 5-isopropylidene-thiazolidine-2,4-dione, and how are reaction conditions optimized to ensure purity?
The compound is synthesized via Knoevenagel condensation , where thiazolidine-2,4-dione reacts with isopropylidene ketones under acidic or basic conditions. Typical protocols involve refluxing in acetic acid with ammonium acetate as a catalyst, followed by purification via recrystallization from ethanol or DMF/ethanol mixtures . Optimization includes adjusting molar ratios (e.g., 1:1.2 for ketone:thiazolidinedione), temperature (120°C for 16 hours), and catalyst loading to suppress side reactions like over-alkylation .
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?
- 1H/13C NMR : Recorded in DMSO-d6 at 400/100 MHz, respectively. Key signals include the exocyclic double bond (δ 7.2–7.8 ppm for protons, δ 120–130 ppm for carbons) and thiazolidinedione carbonyl groups (δ 167–175 ppm) .
- X-ray crystallography : Resolves stereochemistry of the isopropylidene group and confirms Z/E configuration .
- IR spectroscopy : Identifies carbonyl stretches (1650–1750 cm<sup>−1</sup>) and NH vibrations (3200–3300 cm<sup>−1</sup>) .
Q. What are the standard protocols for evaluating the stability of this compound under storage conditions?
Stability is assessed via accelerated degradation studies:
- Thermal stability : Heat at 40–60°C for 4–8 weeks, monitoring decomposition by HPLC .
- Hydrolytic stability : Incubate in buffers (pH 1–13) and analyze by LC-MS for hydrolysis products (e.g., free thiazolidinedione) .
- Light sensitivity : Expose to UV-Vis radiation (300–800 nm) and track photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. non-active results) for thiazolidine-2,4-dione derivatives?
- Assay validation : Use standardized cytotoxicity assays (e.g., MTT ) with positive controls (e.g., doxorubicin) and replicate under consistent conditions (cell line, incubation time).
- Structural analogs : Compare activity of 5-isopropylidene derivatives with 5-arylidene or 5-ethylidene variants to isolate pharmacophoric contributions .
- Stability controls : Pre-test compound integrity in assay media via LC-MS to rule out degradation artifacts .
Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- DFT calculations : Identify electrophilic sites (e.g., C5 of the thiazolidinedione ring) using Fukui indices .
- Molecular docking : Simulate interactions with biological targets (e.g., Ras/Raf kinases) to prioritize derivatives for synthesis .
- MD simulations : Assess solvation effects and tautomeric stability in aqueous environments .
Q. How can solvent systems for recrystallization be optimized to improve crystal quality and yield?
- Solvent screening : Test binary mixtures (e.g., ethanol/DMF, ethyl acetate/hexane) using gradient cooling (5°C/hour) to enhance crystal lattice formation .
- Seeding : Introduce microcrystals of pure compound to induce controlled nucleation .
- Purity analysis : Validate recrystallized batches via HPLC (≥95% purity) and XRD to confirm polymorphic consistency .
Q. What strategies mitigate oxidative degradation of the isopropylidene group during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
